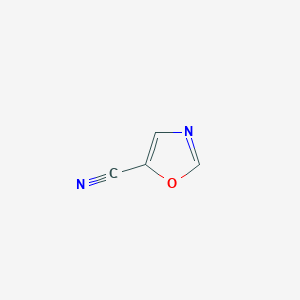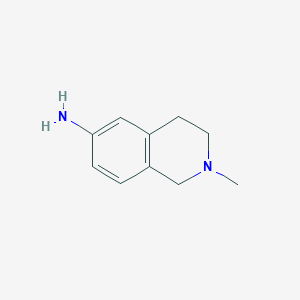
(2-Hydroxy-3-methoxyphenyl)boronic acid
Descripción general
Descripción
“(2-Hydroxy-3-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C7H9BO4 and a molecular weight of 167.96 . It is used in drug research and development in oncology, including leukemia, breast cancer, and lung tumors .
Synthesis Analysis
The synthesis of boronic acids and their esters, such as “this compound”, is often achieved through catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9BO4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9-11H,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.
Chemical Reactions Analysis
Boronic acids, including “this compound”, are commonly used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid with a halide, catalyzed by a palladium (0) complex . The success of these reactions is due to the mild and functional group tolerant reaction conditions, along with the relative stability and easy preparation of the organoboron reagent .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in an inert atmosphere and in a freezer, under -20°C .
Aplicaciones Científicas De Investigación
Formation of Tetraarylpentaborates : The reaction of (4-methoxyphenyl)boronic acid, a derivative of (2-Hydroxy-3-methoxyphenyl)boronic acid, with aryloxorhodium complexes leads to the formation of cationic rhodium complexes with new tetraarylpentaborates. These complexes have been characterized and found to undergo hydrolysis smoothly (Nishihara, Nara, & Osakada, 2002).
Fluorescence Quenching Studies : Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid have been studied for their fluorescence quenching properties in alcohols of varying viscosities. These studies provide insights into the photophysical behavior of these compounds and their potential applications in chemical sensing and analysis (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Photophysical Properties Analysis : Research into the photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) has shown significant insights into its solvatochromic shift and quantum chemical methods. The studies have helped in understanding the dipole moments and spectral variations in different solvents, which is crucial for applications in photophysical and chemical sensing technologies (Muddapur, Melavanki, Patil, Nagaraja, & Patil, 2016).
Holographic Analysis in Hydrogels : Boronic acids like 3-acrylamide phenyl boronic acid (3-APB) have been incorporated into hydrogels for the creation of responsive and reversible holographic sensors for L-lactate. This application demonstrates the potential of boronic acids in the development of advanced sensor technologies (Sartain, Yang, & Lowe, 2008).
Use in Macrocyclic Chemistry : Boronic esters derived from various aryl boronic acids, including 3-methoxyphenyl boronic acid, have been explored for their applications in macrocyclic chemistry. This research offers new perspectives on the use of boronic esters in the synthesis of complex molecular structures (Fárfan et al., 1999).
Mecanismo De Acción
Target of Action
The primary target of 2-Hydroxy-3-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Hydroxy-3-methoxyphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent, such as 2-Hydroxy-3-methoxyphenylboronic acid, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 2-Hydroxy-3-methoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond, which can lead to the synthesis of a variety of organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability.
Result of Action
The molecular and cellular effects of 2-Hydroxy-3-methoxyphenylboronic acid’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .
Action Environment
The action, efficacy, and stability of 2-Hydroxy-3-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction, and thus the action of 2-Hydroxy-3-methoxyphenylboronic acid, can proceed under a wide range of conditions .
Safety and Hazards
Direcciones Futuras
The use of boronic acids, including “(2-Hydroxy-3-methoxyphenyl)boronic acid”, in Suzuki–Miyaura cross-coupling reactions is a well-established and widely applied method in organic synthesis . Future research may focus on developing new protocols for the functionalizing deboronation of alkyl boronic esters , as well as exploring other potential applications of boronic acids in drug research and development .
Propiedades
IUPAC Name |
(2-hydroxy-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYZWLYIOSFCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595157 | |
| Record name | (2-Hydroxy-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259209-17-1 | |
| Record name | B-(2-Hydroxy-3-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259209-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Hydroxy-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1592113.png)
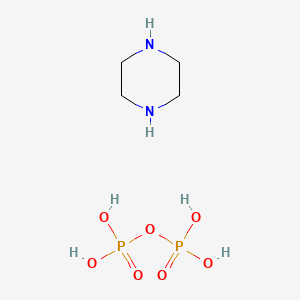


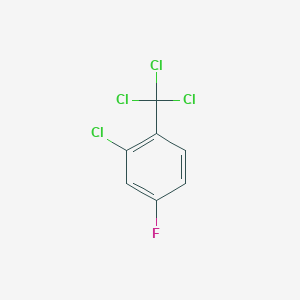
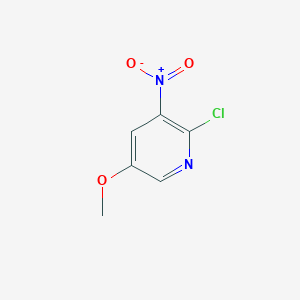
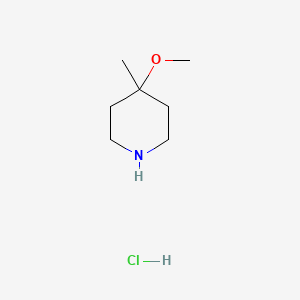
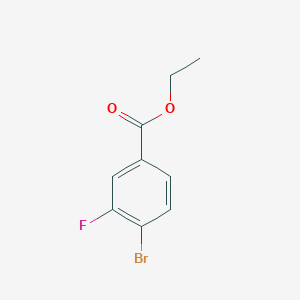
![11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate](/img/structure/B1592122.png)
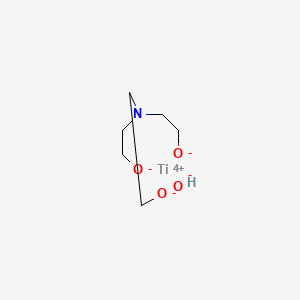
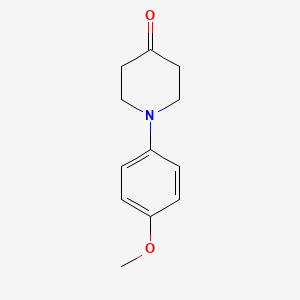
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1592129.png)
